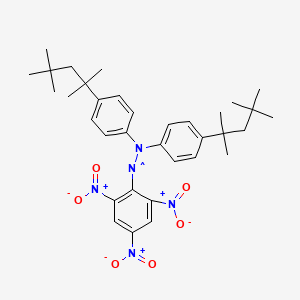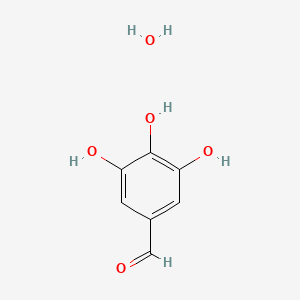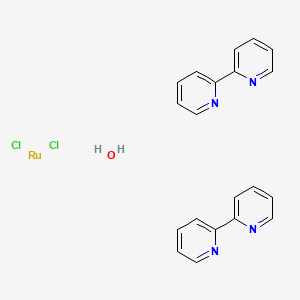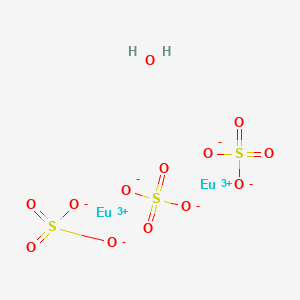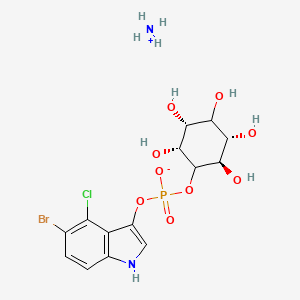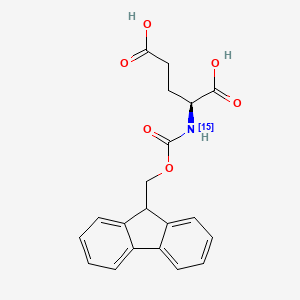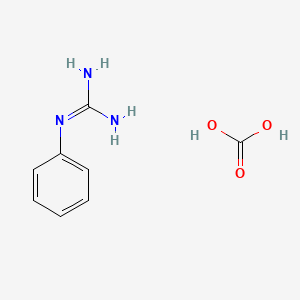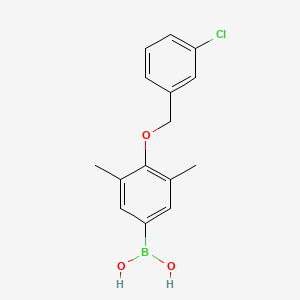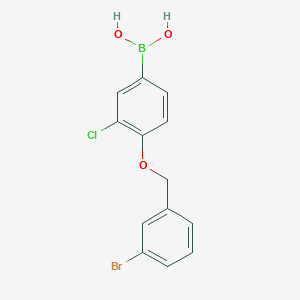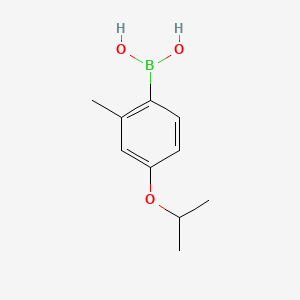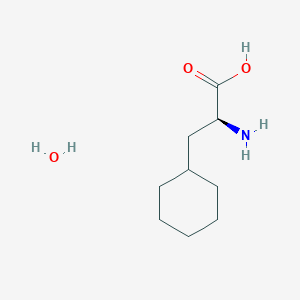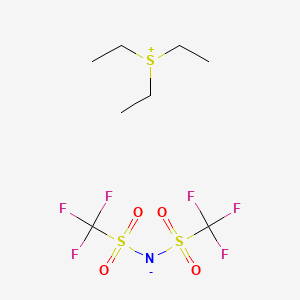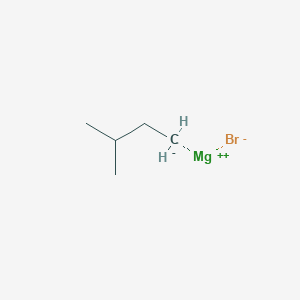
Isopentylmagnesiumbromid
Übersicht
Beschreibung
Isopentylmagnesium bromide is a useful research compound. Its molecular formula is C5H11BrMg and its molecular weight is 175.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopentylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopentylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Grignard-Reagenz
Isopentylmagnesiumbromid ist eine Art von Grignard-Reagenz . Grignard-Reagenzien sind eine Klasse von organometallischen Verbindungen, die ein Standardwerkzeug bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen darstellen. Sie werden in einer Vielzahl von chemischen Reaktionen eingesetzt, insbesondere in der pharmazeutischen Industrie für die Synthese komplexer organischer Moleküle .
Organische Synthese
In der organischen Synthese wird this compound als Nukleophil für die Synthese verschiedener organischer Verbindungen verwendet. Es kann mit einer Vielzahl von Elektrophilen, einschließlich Carbonylverbindungen, reagieren, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden .
Herstellung von Alkoholen
This compound kann zur Herstellung von Alkoholen verwendet werden. Wenn es mit einer Carbonylverbindung wie einem Aldehyd oder Keton umgesetzt wird, kann es eine neue Kohlenstoff-Kohlenstoff-Bindung bilden, was zu einem Alkohol führt .
Herstellung von Ethern
In ähnlicher Weise kann this compound zur Herstellung von Ethern verwendet werden. Wenn es mit einem Alkylhalogenid umgesetzt wird, kann es eine neue Kohlenstoff-Kohlenstoff-Bindung bilden, was zu einem Ether führt .
Durchfluss-Mikroreaktoren
This compound kann in Durchfluss-Mikroreaktoren zur Herstellung und Reaktion von organometallischen Spezies verwendet werden . Diese Methode ermöglicht die Verwendung von hochreaktiven Spezies wie Organolithium- und Organomagnesiumverbindungen, die mit konventionellen Batchreaktoren nur schwer oder gar nicht zu erreichen sind .
Herstellung von Carbonaten
This compound kann zur Herstellung von Carbonaten verwendet werden. Wenn es mit einer Carbonatverbindung umgesetzt wird, kann es eine neue Kohlenstoff-Kohlenstoff-Bindung bilden, was zu einem Carbonat führt .
Wirkmechanismus
Target of Action
Isopentylmagnesium bromide is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of Isopentylmagnesium bromide are various organic compounds, including carbonyl compounds such as aldehydes, ketones, and esters .
Mode of Action
Isopentylmagnesium bromide, as a Grignard reagent, interacts with its targets through a mechanism known as nucleophilic addition . In this process, the carbon-magnesium bond in Isopentylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-carbon bond, effectively adding the isopentyl group to the target molecule .
Biochemical Pathways
The action of Isopentylmagnesium bromide primarily affects the synthesis pathways of various organic compounds . By introducing the isopentyl group into these molecules, Isopentylmagnesium bromide can significantly alter their structure and properties . This has downstream effects on the reactions these compounds can participate in and the roles they can play in further biochemical processes .
Result of Action
The primary result of the action of Isopentylmagnesium bromide is the formation of new organic compounds through the addition of the isopentyl group . This can lead to the synthesis of a wide range of products, depending on the specific reactants and reaction conditions .
Action Environment
The action of Isopentylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to air and moisture, and can react violently with water . Therefore, reactions involving Isopentylmagnesium bromide are typically carried out under an inert atmosphere (such as nitrogen or argon) and in anhydrous (water-free) conditions . The solvent used (commonly diethyl ether ) also plays a crucial role in the reactivity and stability of Isopentylmagnesium bromide .
Eigenschaften
IUPAC Name |
magnesium;2-methylbutane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVYRMMIIWBAU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449176 | |
| Record name | Magnesium, bromo(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4548-78-1 | |
| Record name | Magnesium, bromo(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPENTYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



